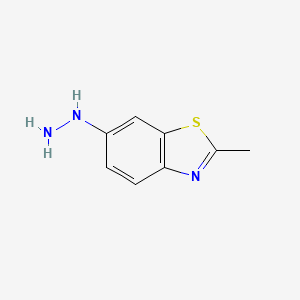

6-Hydrazino-2-methyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

(2-methyl-1,3-benzothiazol-6-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-10-7-3-2-6(11-9)4-8(7)12-5/h2-4,11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLWAXPDLPJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 6 Hydrazino 2 Methyl 1,3 Benzothiazole

Chemical Reactivity of the Hydrazino Group

The hydrazino group is a potent nucleophile due to the presence of two adjacent nitrogen atoms with lone pairs of electrons, a phenomenon sometimes associated with the alpha effect. researchgate.net This functional group is the primary site for many derivatization reactions, including condensations, cycloadditions, and nucleophilic substitutions.

Condensation Reactions with Carbonyl Compounds: Formation of Schiff Bases and Hydrazones

One of the most fundamental reactions of the hydrazino group is its condensation with aldehydes and ketones. This reaction proceeds readily, typically under mild acidic catalysis, to form highly stable hydrazones, which are a subclass of Schiff bases. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

A study detailed the synthesis of several hydrazone analogs by reacting 2-Hydrazino-6-methylbenzothiazole with various substituted acetophenones. nih.gov The reaction was carried out by refluxing the hydrazine derivative with the respective acetophenone, leading to the formation of the corresponding (6-methyl-1,3-benzothiazol-2-yl)hydrazone derivatives. nih.gov This straightforward method highlights the utility of the hydrazino moiety in extending the molecular framework. nih.gov The general procedure for forming such hydrazones involves refluxing the hydrazine derivative with the appropriate aldehyde or ketone, often in a solvent like ethanol (B145695) with a few drops of glacial acetic acid to catalyze the reaction. researchgate.netarabjchem.org

The formation of these C=N bonds is a key strategy in the synthesis of various biologically active compounds, as the imine group is crucial for many biological activities. nih.gov The products are often stable, crystalline solids that can be easily purified by recrystallization. nih.gov

Interactive Table: Synthesis of Hydrazone Derivatives from 6-Hydrazino-2-methyl-1,3-benzothiazole

| Carbonyl Compound | Resulting Hydrazone Product | Reference |

| 3-Nitroacetophenone | 2-(1-(3-nitrophenyl)ethylidene)-1-(6-methylbenzo[d]thiazol-2-yl)hydrazine | nih.gov |

| 4-Bromoacetophenone | 2-(1-(4-bromophenyl)ethylidene)-1-(6-methylbenzo[d]thiazol-2-yl)hydrazine | nih.gov |

| 4-Methoxyacetophenone | 2-(1-(4-methoxyphenyl)ethylidene)-1-(6-methylbenzo[d]thiazol-2-yl)hydrazine | nih.gov |

| 2,4-Dichloroacetophenone | 2-(1-(2,4-dichlorophenyl)ethylidene)-1-(6-methylbenzo[d]thiazol-2-yl)hydrazine | nih.gov |

| 2,4-Dimethoxyacetophenone | 2-(1-(2,4-dimethoxyphenyl)ethylidene)-1-(6-methylbenzo[d]thiazol-2-yl)hydrazine | nih.gov |

Cycloaddition Reactions

The hydrazino group and its derivatives, such as hydrazones, are valuable precursors for cycloaddition reactions, leading to the formation of various heterocyclic rings. For instance, hydrazones can be involved in [3+2] cycloaddition reactions. Nonstabilized azomethine ylides, generated in situ, have been shown to react with the C=N bond of benzothiazole (B30560) derivatives in a [3+2] cycloaddition to form substituted imidazolidines. nih.gov

While direct cycloaddition involving the C=N bond of the benzothiazole ring is known, a more common strategy involves the derivatization of the hydrazino group first. thieme-connect.de For example, the hydrazones formed from this compound (as described in section 3.1.1) can act as dipolarophiles. A well-documented approach is the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with a suitable dipolarophile, such as an α,β-unsaturated nitrile derivative of benzothiazole, to yield complex spiro-pyrrolidine heterocyclic systems. nih.gov Similarly, the reaction of hydrazides with other reagents can lead to the formation of five-membered heterocyclic rings like 1,2,4-triazoles. nih.gov The hydrazino group can also be used to construct pyrazole (B372694) rings through condensation with 1,3-dicarbonyl compounds. nih.gov

Functionalization of the Benzothiazole Ring System

Beyond the reactivity of the hydrazino group, the benzothiazole ring itself offers opportunities for derivatization. These reactions typically involve either electrophilic substitution on the benzene (B151609) portion of the ring or modern metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Studies

The benzothiazole ring is generally considered an electron-deficient aromatic system, which can make electrophilic aromatic substitution challenging. nih.gov However, the reactivity and regioselectivity are strongly influenced by the substituents present on the benzene ring. In this compound, the ring is substituted with a weakly activating methyl group at position 2 and a strongly activating hydrazino group at position 6.

The hydrazino group (-NHNH2) is a powerful ortho-, para-director. Therefore, it will dominate the directing effects, strongly activating the ring for electrophilic attack. The positions ortho to the hydrazino group, C5 and C7, are the most likely sites for substitution. The methyl group at C2 and the heterocyclic nitrogen at C3 would have a lesser influence on the outcome. Standard electrophilic substitution reactions like nitration, halogenation, or sulfonation would be expected to yield predominantly a mixture of 5- and 7-substituted products.

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful tools for ring functionalization via metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper catalysts are frequently employed to form new carbon-carbon and carbon-heteroatom bonds on aromatic systems, including benzothiazoles. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective for C-H functionalization and cross-coupling reactions. acs.org Methods have been developed for the synthesis of 2-substituted benzothiazoles via a palladium-catalyzed C-H functionalization followed by an intramolecular C-S bond formation. acs.orgresearchgate.net These principles could be adapted to functionalize the C-H bonds on the benzene ring of this compound.

Nickel-Catalyzed Reactions: Nickel catalysts, often being more economical than palladium, are also used for creating 2-aryl-benzothiazoles through the coupling of benzothiazoles with aryl sulfamates. dntb.gov.ua

Copper-Catalyzed Reactions: Copper catalysts have been successfully used in the synthesis of various benzothiazole derivatives. acs.org For example, copper-catalyzed reactions can facilitate the coupling of 2-haloanilines with dithiocarbamates to form the benzothiazole ring system. nih.gov

For this compound, these metal-catalyzed reactions could potentially be used to introduce aryl or other functional groups at positions 4, 5, or 7, provided a suitable leaving group (like a halogen) is present or through direct C-H activation. It is important to note that the hydrazino group is reactive and may need to be protected prior to carrying out these coupling reactions to prevent undesired side reactions.

Coordination Chemistry: Ligand Design and Metal Complex Formation

The coordination chemistry of benzothiazole derivatives is a rich and expanding field of study, driven by the diverse applications of their metal complexes. The introduction of a hydrazino moiety to the benzothiazole scaffold, as in this compound, significantly enhances its coordinating capabilities, allowing for the formation of stable and structurally diverse metal complexes.

The hydrazino-benzothiazole scaffold possesses multiple potential donor atoms, making it an excellent chelating agent. The primary coordination sites are the nitrogen atoms of the hydrazino group and the nitrogen atom of the benzothiazole ring. This arrangement allows the ligand to form stable five- or six-membered chelate rings with a metal ion, a key factor in the thermodynamic stability of the resulting complexes.

The chelation behavior can be further modified by the reaction of the terminal amino group of the hydrazino moiety. For instance, condensation with aldehydes or ketones results in the formation of hydrazone Schiff bases. These Schiff base derivatives offer an extended π-system and additional donor atoms (e.g., an imine nitrogen and a phenolic oxygen if salicylaldehyde (B1680747) is used), leading to multidentate ligands capable of forming highly stable complexes with various transition metals. The substitution pattern on the benzothiazole ring, such as the methyl group at the 2-position in this compound, can also influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the metal complexes.

The general chelation modes of related hydrazino-benzothiazole Schiff base ligands are presented in the table below.

| Ligand Type | Potential Donor Atoms | Typical Chelation Mode |

| Hydrazino-benzothiazole | Hydrazino nitrogens, thiazole (B1198619) nitrogen | Bidentate (N,N) |

| Hydrazone Schiff Base | Imine nitrogen, hydrazino nitrogen, thiazole nitrogen, other functional groups (e.g., phenolic oxygen) | Bidentate (N,N), Tridentate (N,N,O) or higher |

This table illustrates the potential coordination modes of the hydrazino-benzothiazole scaffold and its derivatives based on common findings in the literature for similar structures.

The synthesis of transition metal complexes with hydrazino-benzothiazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Ethanolic solutions are commonly employed, and the reaction mixture is often refluxed to ensure complete complex formation. The choice of the metal salt (e.g., chloride, nitrate (B79036), acetate) can influence the final structure of the complex, as the anion may or may not be part of the coordination sphere.

For instance, the synthesis of a hypothetical Co(II) complex with this compound could be carried out by mixing a hot ethanolic solution of cobalt(II) chloride hexahydrate with a solution of the ligand in the same solvent. The resulting complex would then be isolated as a precipitate.

The following table summarizes representative transition metal complexes formed with related benzothiazole-based ligands and the techniques used for their characterization.

| Complex | Metal Ion | Characterization Techniques | Inferred Geometry |

| [Co(L)Cl₂] (L = 4-bromo-2-hydrazino-6-methyl benzothiazole) | Co(II) | Elemental Analysis, IR, Electronic Spectroscopy | Tetrahedral |

| [Ni(L)Cl₂] (L = 4-bromo-2-hydrazino-6-methyl benzothiazole) | Ni(II) | Elemental Analysis, IR, Electronic Spectroscopy | Tetrahedral |

| [Fe(L)Cl₂] (L = 4-bromo-2-hydrazino-6-methyl benzothiazole) | Fe(II) | Elemental Analysis, IR, Electronic Spectroscopy | Tetrahedral |

| [Cu(L)₂(NCS)₂] (L = 6-methyl-2-aminobenzothiazole) | Cu(II) | Magnetic Moment, Molar Conductance, IR | Square Planar |

| [Co(L)₂(NCS)₂] (L = 6-methyl-2-aminobenzothiazole) | Co(II) | Magnetic Moment, Molar Conductance, IR | Tetrahedral |

Data synthesized from studies on related benzothiazole complexes to illustrate typical characterization methods and resulting geometries.

The investigation of metal-ligand interactions in complexes of this compound is crucial for understanding their stability, reactivity, and potential applications. Infrared spectroscopy is a valuable tool for determining the coordination sites of the ligand. A shift in the vibrational frequencies of the N-H bonds of the hydrazino group and the C=N bond of the benzothiazole ring upon complexation provides direct evidence of their involvement in coordination to the metal ion.

For Schiff base derivatives, the appearance of a new band corresponding to the azomethine (-CH=N-) linkage and shifts in the bands of other functional groups (e.g., phenolic -OH) further elucidate the coordination mode. The nature of the metal-ligand bond can range from purely electrostatic to significantly covalent, depending on the metal ion and the ligand's electronic properties.

Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ion, which are sensitive to the geometry of the coordination sphere. These spectra can help in assigning a tetrahedral, square planar, or octahedral geometry to the complex. Magnetic susceptibility measurements are also instrumental in determining the geometry and the oxidation state of the metal ion, particularly for paramagnetic complexes.

The table below outlines key spectroscopic data and their interpretation in the study of metal-ligand interactions in related benzothiazole complexes.

| Spectroscopic Technique | Key Observables | Interpretation |

| Infrared (IR) Spectroscopy | Shift in ν(N-H) and ν(C=N) bands | Coordination of hydrazino and thiazole nitrogen atoms |

| Electronic (UV-Vis) Spectroscopy | d-d transition bands | Geometry of the metal coordination sphere |

| ¹H NMR Spectroscopy | Shift in proton signals of the ligand upon complexation | Confirmation of coordination and study of solution-state structure |

| Magnetic Susceptibility | Measurement of magnetic moment | Determination of the number of unpaired electrons and inference of geometry |

This table provides a summary of how different spectroscopic techniques are applied to understand metal-ligand interactions in complexes of benzothiazole derivatives, based on findings for analogous systems.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Hydrazino-2-methyl-1,3-benzothiazole, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the hydrazino group.

The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton at position 7 (H-7), situated between the sulfur-containing ring and the methyl group, would likely appear as a doublet. The proton at position 5 (H-5), adjacent to the methyl group, would also be expected to be a doublet, while the proton at position 4 (H-4), ortho to the hydrazine (B178648) group, would likely present as a singlet or a narrowly split doublet. The methyl group at position 2 (-CH₃) would yield a sharp singlet, typically in the upfield region. The protons of the hydrazino group (-NH-NH₂) are exchangeable and may appear as two separate broad singlets or a single broad signal, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-4 | 7.3 - 7.5 | d |

| Aromatic H-5 | 7.0 - 7.2 | dd |

| Aromatic H-7 | 7.5 - 7.7 | d |

| -CH₃ (at C-2) | 2.7 - 2.8 | s |

| -NH- (hydrazine) | 4.0 - 5.0 | br s |

| -NH₂ (hydrazine) | 7.5 - 8.5 | br s |

Note: Predicted values are based on general principles and data from similar benzothiazole (B30560) structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. For this compound, a total of eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbon atom of the methyl group (-CH₃) would be found at the highest field (lowest ppm value). The six carbons of the benzothiazole ring system would appear in the aromatic region, with their specific shifts influenced by the attached functional groups. The C-2 carbon, bonded to the nitrogen and sulfur atoms as well as the methyl group, is expected at a significantly downfield position. The carbons bearing the hydrazine (C-6) and the other heteroatom (C-3a and C-7a) would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C-2) | 15 - 25 |

| C-4 | 110 - 120 |

| C-5 | 120 - 130 |

| C-6 | 140 - 150 |

| C-7 | 115 - 125 |

| C-2 | 165 - 175 |

| C-3a | 130 - 140 |

| C-7a | 150 - 160 |

Note: Predicted values are based on general principles and data from similar benzothiazole structures. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the aromatic protons H-4, H-5, and H-7, confirming their relative positions on the benzene ring.

HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the methyl proton signal to the methyl carbon signal and each aromatic proton to its respective aromatic carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the hydrazino group are expected to appear as one or two sharp bands in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring typically appears in the 1610-1630 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. In studies of derivatives, such as the reaction product of 2-Hydrazino-6-methylbenzothiazole with 4-Methoxyacetophenone, N-H stretching has been observed around 3435 cm⁻¹ and C=N stretching at 1612 cm⁻¹. nih.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3400 | -NH₂ (Hydrazine) | N-H Stretch |

| 3100 - 3200 | -NH- (Hydrazine) | N-H Stretch |

| > 3000 | Aromatic C-H | C-H Stretch |

| < 3000 | -CH₃ | C-H Stretch |

| 1610 - 1630 | C=N (Thiazole) | C=N Stretch |

| 1400 - 1600 | Aromatic Ring | C=C Stretch |

| 1550 - 1650 | -NH₂ | N-H Bend |

While specific experimental Raman data for this compound is not readily found in the literature, the technique would be a valuable complementary method to FTIR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, strong signals would be expected for the aromatic C=C stretching vibrations of the benzothiazole ring system. The C-S bond within the thiazole ring should also yield a characteristic Raman signal. The symmetric vibrations of the methyl group would also be Raman active.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₉N₃S and a molecular weight of approximately 179.24 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structural components. The fragmentation process typically involves the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. For this compound, key fragmentation pathways would likely include the loss of the hydrazine moiety (-NHNH₂), the methyl group (-CH₃), or cleavage within the benzothiazole ring system. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure, confirming the presence of the benzothiazole core, the methyl group, and the hydrazine substituent.

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 179 | [C₈H₉N₃S]⁺ | - |

| 164 | [C₇H₆N₂S]⁺ | CH₃ |

| 148 | [C₈H₇Nₛ]⁺ | NH₂NH |

| 149 | [C₇H₅N₂S]⁺ | N₂H₄ |

Note: This table is based on theoretical fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Single-Crystal X-ray Diffraction Studies

Table 2: Representative Crystallographic Data for a 2-Hydrazinyl-methyl-1,3-benzothiazole Isomer

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉N₃S | nih.gov |

| Molecular Weight (Mᵣ) | 179.24 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1) | nih.gov |

| a (Å) | 3.893 (2) | nih.gov |

| b (Å) | 7.312 (4) | nih.gov |

| c (Å) | 14.137 (8) | nih.gov |

| β (°) | 93.416 (13) | nih.gov |

| Volume (V) (ų) | 401.7 (4) | nih.gov |

Data from the closely related isomer, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, is presented to illustrate typical crystallographic parameters.

Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Packing

Table 3: Representative Hydrogen-Bond Geometry in a 2-Hydrazinyl-methyl-1,3-benzothiazole Isomer

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |

|---|---|---|---|---|---|

| N2—H2⋯N3ⁱ | 0.89 (1) | 2.30 (2) | 2.996 (3) | 135 (2) | nih.gov |

D = donor atom; H = hydrogen atom; A = acceptor atom. Data from the closely related isomer, 2-Hydrazinyl-4-methyl-1,3-benzothiazole.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used technique for the rapid qualitative analysis of reaction mixtures containing benzothiazole derivatives. nih.govsphinxsai.com It allows for the effective monitoring of the conversion of reactants to products. For the analysis of related 6-fluoro-1,3-benzothiazole derivatives, a mobile phase consisting of a chloroform-ethyl acetate (B1210297) mixture (7:3) on silica (B1680970) gel plates has been successfully employed. sphinxsai.com The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase. The resulting spots can be visualized under UV light or with appropriate staining agents.

Table 4: Typical TLC System for Benzothiazole Derivative Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel percolated plates | sphinxsai.com |

| Mobile Phase | Chloroform-Ethyl Acetate (7:3 v/v) | sphinxsai.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound, providing high-resolution separation and accurate purity assessment. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such compounds. pensoft.netresearchgate.net In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. pensoft.netresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer, allowing for the precise control of retention time and separation efficiency. pensoft.net Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. pensoft.netresearchgate.net This method can be validated to ensure its accuracy, precision, and linearity for quantitative analysis. pensoft.netnih.gov

Table 5: Representative RP-HPLC Conditions for Analysis of Related Hydrazone Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 μm) | pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) : Methanol (60:30:10, v/v/v) | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV at 272 nm | pensoft.net |

| Column Temperature | 25°C | pensoft.net |

Computational and Theoretical Chemistry Investigations of 6 Hydrazino 2 Methyl 1,3 Benzothiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Studies on benzothiazole (B30560) derivatives frequently employ DFT methods, such as the B3LYP functional with basis sets like 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netmdpi.com

Geometrical optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the lowest energy state on the potential energy surface. For 6-Hydrazino-2-methyl-1,3-benzothiazole, these calculations typically show that the fused benzene (B151609) and thiazole (B1198619) rings form a nearly planar structure. nih.gov The hydrazino (-NHNH2) and methyl (-CH3) groups are substituents on this core structure.

The optimized geometry provides key structural parameters. While specific experimental data for this exact molecule is not widely published, DFT calculations on similar benzothiazole structures provide representative values for bond lengths and angles.

Table 1: Representative Geometrical Parameters of the Benzothiazole Core (Calculated)

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | C-S | 1.75 - 1.77 |

| C=N | 1.30 - 1.32 | |

| C-N | 1.38 - 1.40 | |

| C-C (Aromatic) | 1.39 - 1.42 | |

| **Bond Angles (°) ** | C-S-C | ~89 |

| S-C-N | ~115 | |

| C-N-C | ~111 |

Note: These values are illustrative and derived from computational studies on analogous benzothiazole structures.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Representative FMO Properties of a Benzothiazole Derivative (Calculated)

| Parameter | Energy (eV) | Description |

| E(HOMO) | -5.5 to -6.0 | Energy of the highest occupied molecular orbital; associated with electron-donating ability. |

| E(LUMO) | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 4.7 | E(LUMO) - E(HOMO); indicator of chemical reactivity and kinetic stability. mdpi.com |

Note: These values are representative for benzothiazole derivatives and illustrate the typical range found in theoretical studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values.

Red/Yellow Regions : Indicate negative potential (electron-rich), representing sites prone to electrophilic attack. scirp.org

Blue Regions : Indicate positive potential (electron-poor), representing sites prone to nucleophilic attack. scirp.org

Green Regions : Indicate neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atoms of the thiazole and hydrazino groups, due to the high electronegativity and lone pairs of electrons. researchgate.netscirp.org These sites are the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the hydrazino group's amine would exhibit the most positive potential (blue), making them key hydrogen bond donors. mdpi.com

Molecular Docking and Dynamics Simulations (Focused on Mechanistic Interactions)

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) might bind to a biological target, such as a protein or enzyme, and the stability of this interaction over time.

Given the wide range of biological activities reported for benzothiazole derivatives, molecular docking studies are often used to explore their potential mechanisms of action. mdpi.com For instance, kinases like the Epidermal Growth Factor Receptor (EGFR) are common targets for benzothiazole-based compounds. rsc.org

A hypothetical docking study of this compound with a kinase active site would likely predict the following interactions:

Hydrogen Bonding : The hydrazino group is an excellent hydrogen bond donor and acceptor. The -NH and -NH2 moieties could form crucial hydrogen bonds with amino acid residues in the enzyme's hinge region, such as methionine, or with acidic residues like aspartate or glutamate. researchgate.net

π-π Stacking : The planar benzothiazole ring system can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Table 3: Hypothetical Molecular Docking Interactions with a Kinase Target

| Interaction Type | Molecular Group | Potential Interacting Residue |

| Hydrogen Bond (Donor) | Hydrazino (-NHNH2) | Asp, Glu, Met (backbone C=O) |

| Hydrogen Bond (Acceptor) | Thiazole Nitrogen | Lys, Arg |

| π-π Stacking | Benzothiazole Ring | Phe, Tyr, Trp |

Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the hydrazino group to the benzothiazole ring.

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy of the HOMO is directly related to the ionization potential, and the energy of the LUMO is related to the electron affinity. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For benzothiazole derivatives, computational studies have shown that the distribution of HOMO and LUMO orbitals indicates that charge transfer occurs within the molecule. researchgate.net The HOMO is often located on the phenylthiazole ring and the C=N atoms, while the LUMO may be centered on other parts of the molecule, such as an ethylenic linker in more complex derivatives. researchgate.netacademie-sciences.fr The specific energies of these orbitals and their gap can be tuned by adding different functional groups to the benzothiazole core. scispace.comresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. researchgate.net It visualizes the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, prone to nucleophilic attack). researchgate.netbanglajol.info In benzothiazole derivatives, the nitrogen atom is often a site of negative potential, making it a likely target for electrophiles. academie-sciences.fr

Mulliken population analysis provides a method for calculating the partial atomic charges within a molecule, offering further insight into reactive sites. niscpr.res.in These theoretical charge distributions can be compared with experimental data to validate the computational model. niscpr.res.in

| Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-methyl-4-nitro-1,1-biphenyl | DFT/B3LYP/6-311++G(d,p) | - | - | 4.06 |

| Tetrathiafulvalene-1,3-benzothiazole | DFT/B3LYP/6-31G** | - | - | 2.67 |

| OTrPhCz | - | -5.83 | -2.88 | 2.95 |

| OTrPhCzBr | - | -5.96 | -2.71 | 3.25 |

Supramolecular Interactions and Crystal Engineering via Computational Modeling

Computational modeling is a powerful tool for investigating supramolecular interactions and guiding crystal engineering efforts for compounds like this compound. These models help in understanding and predicting how molecules will arrange themselves in the solid state, which is crucial for controlling the physical and chemical properties of materials.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping properties like d_norm, shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov For example, in related structures, H···H contacts have been shown to contribute significantly to the total Hirshfeld surface area. researchgate.net

Computational methods can also predict the geometry of intermolecular hydrogen bonds, which are key directing forces in crystal packing. banglajol.info For instance, in a related benzothiazole derivative, computational modeling identified C—H⋯O intermolecular hydrogen bonds. researchgate.net The strength and nature of these and other non-covalent interactions can be further characterized by techniques like Reduced Density Gradient (RDG) analysis. researchgate.net

Crystal structure prediction (CSP) is a rapidly developing field of computational chemistry that aims to predict the crystal structure of a molecule from its chemical diagram alone. While challenging, successful CSP can accelerate the discovery of new crystalline forms (polymorphs) with desired properties. For benzothiazole derivatives, computational studies have been used to compare optimized molecular structures with those determined by X-ray diffraction, showing good agreement. researchgate.net

The study of intermolecular interactions is also critical in understanding the behavior of these molecules in biological systems. Molecular docking simulations, a form of computational modeling, can predict the binding modes and affinities of benzothiazole derivatives with biological targets, such as proteins. researchgate.netresearchgate.netmdpi.com These simulations often reveal the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in the binding process. mdpi.com

| Interaction Type | Contribution to Hirshfeld Surface Area (%) |

|---|---|

| H···H | 47.2 |

| O···H/H···O | 26.4 |

Research Applications and Mechanistic Studies

Role in Advanced Materials Research (Focus on Synthetic Utility and Structure)

The structural features of 6-Hydrazino-2-methyl-1,3-benzothiazole and its derivatives, particularly their ability to coordinate with metal ions, make them valuable components in materials science.

The nitrogen atom in the thiazole (B1198619) ring, the sulfur atom, and the nitrogen atoms of the hydrazine (B178648) group (or its derived functionalities like azomethine in Schiff bases) can act as donor sites for metal ions. biointerfaceresearch.comuobaghdad.edu.iq This chelating ability allows derivatives of this compound to serve as organic linkers or ligands in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). biointerfaceresearch.commdpi.commdpi.com

Schiff bases derived from hydrazino-benzothiazoles are particularly effective ligands. nih.govuobaghdad.edu.iqpnrjournal.com The resulting metal complexes often exhibit specific geometries, such as octahedral or square planar, depending on the metal ion and the coordination environment provided by the ligand. mdpi.compnrjournal.com In MOFs, these ligands bridge metal ions or metal clusters to form extended one-, two-, or three-dimensional networks with porous structures. researchgate.net The benzothiazole (B30560) unit contributes to the rigidity and potential photoluminescent properties of the resulting framework, while the specific functional groups on the ligand can influence the pore size and surface chemistry, which is critical for applications like gas storage or selective sensing. researchgate.netmdpi.com

Table 2: Application of Benzothiazole Derivatives in Coordination Materials

| Material Type | Role of Benzothiazole Derivative | Metal Ions Used | Key Structural Feature |

|---|---|---|---|

| Metal Complexes | Schiff Base Ligand | Co(II), Ni(II), Cu(II), Zn(II) | Coordination via N, S, O donor atoms uobaghdad.edu.iqpnrjournal.com |

| Coordination Polymers | Bridging Organic Linker | Zn(II), Cd(II) | Extended 1D, 2D, or 3D networks mdpi.commdpi.com |

The reactive nature of the hydrazine group also allows for its use in polymerization reactions. Research has shown that 2-hydrazinylbenzothiazole can be reacted with monomers like maleic anhydride. researchgate.net The resulting product, containing a polymerizable double bond, can then undergo polymerization to form a polymer backbone with pendant benzothiazole hydrazide units. researchgate.net These polymers can be further functionalized, for example, by attaching other molecules to the carboxylic acid groups, creating materials for specific applications such as carrier polymers. researchgate.net The benzothiazole moiety in the polymer chain imparts specific thermal and chemical properties to the material.

Mechanistic Investigations of Biological Interactions (Non-Clinical Focus)

In a non-clinical context, derivatives of this compound are studied to understand their fundamental interactions with biological macromolecules. A key area of investigation is their interaction with DNA. The planar structure of the benzothiazole ring allows it to interact with the planar base pairs of DNA.

Studies on structurally related benzothiazole derivatives have explored their mechanism of action as inhibitors of enzymes crucial for DNA replication and maintenance, such as DNA topoisomerases. researchgate.net Mechanistic studies suggest that some benzothiazole compounds can act as DNA minor groove-binding agents. researchgate.net This interaction is non-covalent and is driven by the shape and electronic properties of the molecule, which allow it to fit within the minor groove of the DNA double helix. Furthermore, some derivatives have been shown to interact directly with the DNA topoisomerase enzyme itself, interrupting the DNA-enzyme binding process rather than acting as DNA intercalators. researchgate.net Metal complexes of benzothiazole Schiff bases have also been shown to bind to DNA, with evidence suggesting intercalation as a possible mode of interaction, which was supported by viscosity and spectroscopic studies. pnrjournal.com These fundamental studies provide insight into how small molecules can recognize and interact with specific biological targets.

Corrosion Inhibition Mechanisms

Beyond biomedical applications, benzothiazole derivatives are effective corrosion inhibitors for various metals, particularly steel and copper alloys. Their protective action is attributed to their ability to form a stable barrier layer on the metal surface.

The primary mechanism of corrosion inhibition by benzothiazole derivatives is their adsorption onto the metal surface, forming a protective film. This adsorption can occur through different modes depending on the specific derivative and the metal substrate.

Studies on galvanized steel show that derivatives like 2-aminobenzothiazole (B30445) (2-ABT) and 2-mercaptobenzothiazole (B37678) (2-MBT) act as effective corrosion inhibitors. rsc.org The mode of action is dictated by the functional group. 2-ABT is suggested to form a thin inhibitor film primarily through chemisorption on the metal surface. rsc.orgrsc.org In contrast, 2-MBT, with its thiol group, tends to form complexes with metal ions (like Zn²⁺) that are released into the solution. rsc.orgrsc.org These complexes then precipitate onto the metal surface, creating a protective layer. rsc.org Density functional theory (DFT) calculations suggest that at higher concentrations, these molecules tend to adsorb in a vertical or slightly tilted orientation, which enhances the interaction between the heteroatoms (N, S) and the surface. rsc.orgrsc.org

A combination of electrochemical and surface analysis techniques is used to study the formation and properties of the protective layer.

Electrochemical Techniques: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate the performance of corrosion inhibitors. rsc.org Polarization studies can determine if an inhibitor affects the anodic (metal dissolution) or cathodic (oxygen reduction) reaction, or both. EIS provides information about the resistance of the protective film and the capacitance of the electrical double layer, allowing for the estimation of film thickness and integrity. rsc.org For example, the film thickness of 2-MBT on galvanized steel was estimated to increase with concentration, leading to improved surface protection. rsc.org

Surface Analytical Techniques: X-ray photoelectron spectroscopy (XPS) is used to analyze the chemical composition of the surface film, confirming the presence of the inhibitor and its interaction with the metal. rsc.org For instance, XPS analysis of surfaces treated with 2-MBT confirmed the presence of sulfur and nitrogen, consistent with the formation of a Zn-(2-MBT) complex. rsc.org Scanning electron microscopy (SEM), often combined with a focused ion beam (FIB), provides high-resolution images of the surface morphology, revealing how the inhibitor layer covers the metal and whether the coverage is uniform. rsc.org

Chemical Sensor Development Based on Recognition Mechanisms

The unique electronic and photophysical properties of the benzothiazole core make it an excellent platform for developing chemosensors, particularly fluorescent probes. These sensors are designed to detect specific ions or molecules with high sensitivity and selectivity.

The general principle involves coupling the benzothiazole fluorophore to a specific recognition unit. The interaction of this unit with the target analyte triggers a change in the electronic structure of the molecule, leading to a measurable change in its fluorescence, such as a "turn-on" or "turn-off" response. nih.gov

Detection of Peroxynitrite (ONOO⁻): Benzothiazole-based fluorescent probes have been designed for the rapid and sensitive detection of peroxynitrite, a reactive nitrogen species involved in various pathological processes. nih.gov The recognition mechanism is based on the ONOO⁻-mediated cleavage of a diphenyl phosphonate (B1237965) or hydrolysis of a benzeneboronic ester group from the sensor molecule. This reaction transforms the sensor into a highly fluorescent phenolic hydroxyl structure, resulting in a dramatic "turn-on" fluorescence signal enhancement (up to 850-fold) with a very low limit of detection (LOD) in the nanomolar range. nih.gov

Detection of Metal Ions: Functionalized benzothiazole derivatives serve as selective colorimetric and fluorescent sensors for metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. acs.org A sensor designed with multiple binding sites showed a distinct color change from colorless to yellow in the presence of these ions. acs.org The fluorescence response was ratiometric and "turn-on" for Zn²⁺, while it was "turn-off" (quenched) for Cu²⁺ and Ni²⁺, allowing for differential sensing. acs.org

Detection of Cyanide (CN⁻): A sensor for cyanide ions was developed by linking a benzothiazole moiety with a 1H-indene-1,3(2H)-dione derivative. nih.gov The recognition mechanism is based on the nucleophilic addition of the cyanide ion to a vinyl double bond in the sensor molecule. This disrupts the intramolecular charge transfer (ICT) within the molecule, causing a significant blue shift in the fluorescence emission and a visible color change. nih.gov This sensor demonstrated high sensitivity with a detection limit of 5.97 nM, well below the WHO's permissible level for cyanide in drinking water. nih.gov

Table 2: Benzothiazole-Based Chemical Sensors and Their Recognition Mechanisms

| Sensor Target | Sensor Type | Recognition Mechanism | Response | Reference(s) |

|---|---|---|---|---|

| Peroxynitrite (ONOO⁻) | Fluorescent | Cleavage of diphenyl phosphonate or hydrolysis of boronic ester. | "Turn-on" fluorescence | nih.gov |

| Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric & Fluorescent | Chelation with N and O/S donor atoms. | Color change; Ratiometric "turn-on" for Zn²⁺, "turn-off" for Cu²⁺/Ni²⁺. | acs.org |

| Cyanide (CN⁻) | Fluorescent | Nucleophilic addition to a vinyl double bond, disrupting ICT. | "Turn-on" fluorescence with a blue shift. | nih.gov |

Principles of Colorimetric and Fluorometric Sensing

Colorimetric and fluorometric sensing are powerful analytical techniques that rely on detectable changes in the color or fluorescence of a sensor molecule upon interaction with a specific analyte. These changes are underpinned by alterations in the electronic properties of the sensor, often involving mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and chelation-enhanced fluorescence (CHEF). nih.gov

In the context of benzothiazole derivatives, particularly those synthesized from 2-hydrazinobenzothiazole (B1674376), the sensing mechanism often involves the formation of a Schiff base. This is achieved by reacting the hydrazine group with an aldehyde or ketone. The resulting molecule can then act as a sensor. nih.govacs.org For instance, a Schiff base derived from 2-hydrazinobenzothiazole and 2,2'-bithiophene-5-carboxaldehyde was developed as a colorimetric sensor. nih.govnih.gov The interaction of this sensor with an analyte can trigger a change in its photophysical properties.

A common principle is the deprotonation of a labile hydrogen, such as the N-H proton in the hydrazine moiety, by an anionic analyte. nih.govnih.gov This deprotonation can increase the electron-donating ability of the nitrogen atom, leading to an enhanced ICT process within the molecule. This shift in electron density alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a visible color change or a change in fluorescence emission. acs.org

Fluorometric sensing, on the other hand, can operate on a "turn-on" or "turn-off" basis. In a "turn-on" system, a non-fluorescent or weakly fluorescent sensor becomes highly fluorescent upon binding with an analyte. This can be due to mechanisms like the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion restricts the vibrational modes of the sensor molecule, thus reducing non-radiative decay pathways and increasing fluorescence quantum yield. nih.gov Conversely, a "turn-off" sensor experiences quenching of its fluorescence upon interaction with an analyte.

Selective Detection Mechanisms Based on Chemical Interactions

The selectivity of a chemosensor is its ability to detect a specific analyte in the presence of other potentially interfering species. This selectivity is governed by the specific chemical interactions between the sensor molecule and the analyte.

For sensors derived from 2-hydrazinobenzothiazole, selectivity is often engineered through the introduction of specific binding sites. For example, a Schiff base synthesized from 2-hydrazinobenzothiazole demonstrated high selectivity for cyanide ions (CN⁻). nih.govnih.gov The proposed mechanism for this selectivity is the deprotonation of the N-H proton of the hydrazine linker by the highly basic cyanide ion. This specific acid-base reaction does not occur with other anions like chloride, bromide, or nitrate (B79036) under the same conditions, thus ensuring selectivity. The deprotonation leads to a distinct color change, allowing for the visual detection of cyanide. nih.gov

Despite these well-understood principles within the broader family of benzothiazole-based sensors, it is crucial to reiterate that a comprehensive search of scientific databases did not yield any specific studies detailing the use of This compound in colorimetric or fluorometric sensing applications. Therefore, no specific selective detection mechanisms or detailed research findings for this particular compound can be presented. The potential for this compound to act as a sensor would require its functionalization to create appropriate binding sites and signaling units, a line of research that does not appear to have been published.

Note on Data Tables: Due to the lack of published research on the specific sensing applications of this compound, no data tables of research findings could be generated.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 6-hydrazino-2-methyl-1,3-benzothiazole typically involves the reaction of 2-amino-6-methylbenzothiazole (B160888) with hydrazine (B178648) hydrate (B1144303) in a solvent like ethylene (B1197577) glycol. nih.gov While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key areas for exploration include:

Catalytic Systems: Investigating the use of novel catalysts to lower the reaction temperature and reduce reaction times. Methodologies employing iodine or metal-based catalysts, which have been successful for other benzothiazole (B30560) derivatives, could be adapted. researchgate.net

Alternative Solvents: Exploring the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, to replace high-boiling point organic solvents like ethylene glycol. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, often leading to higher yields and cleaner product formation in shorter timeframes.

A comparative table of potential synthetic approaches is presented below.

| Method | Precursors | Conditions | Potential Advantages |

| Conventional | 2-Amino-6-methylbenzothiazole, Hydrazine Hydrate | Ethylene glycol, Reflux (60°C) nih.gov | Established method |

| Catalytic | 2-Amino-6-methylbenzothiazole, Hydrazine Hydrate | Various catalysts (e.g., Iodine) researchgate.net | Lower energy consumption, faster reaction |

| Microwave-Assisted | 2-Amino-6-methylbenzothiazole, Hydrazine Hydrate | Microwave irradiation | Rapid heating, improved yields, reduced side products |

| One-Pot Synthesis | p-toluidine, thiocyanate, hydrazine source | Multi-step in a single vessel | Increased efficiency, reduced waste |

Exploration of Undiscovered Reactivity Patterns and Derivatization Routes

The true value of a chemical scaffold lies in its reactivity and the diversity of derivatives it can generate. For this compound, the hydrazine moiety is a key functional handle for derivatization. While its condensation with acetophenones to form hydrazones is known, this only scratches the surface of its synthetic utility. nih.gov

Future research should focus on:

Expanding Hydrazone Libraries: Reacting the parent compound with a wider array of aldehydes and ketones, including those with diverse electronic and steric properties, to create extensive libraries of hydrazone derivatives for screening in various applications. nih.govsphinxsai.com

Cyclization Reactions: Utilizing the hydrazine group to construct new heterocyclic rings fused to or substituted on the benzothiazole core. Reactions with diketones, β-ketoesters, or other bifunctional electrophiles could yield novel pyrazole (B372694), pyrazolone, or triazine-containing hybrid molecules. nih.gov

N-Acylation and N-Sulfonylation: Exploring reactions of the hydrazine nitrogen atoms to form stable amide and sulfonamide linkages, introducing new pharmacophores and modulating the compound's physicochemical properties.

C-H Functionalization: Investigating modern C-H activation and borylation strategies to directly functionalize the benzenoid ring of the benzothiazole nucleus. diva-portal.org This would allow for the introduction of substituents at the C4, C5, and C7 positions, which are currently difficult to access, thereby opening up entirely new chemical space. diva-portal.org

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the properties and reactivity of molecules before their synthesis, saving significant time and resources. scirp.orgmdpi.com Applying these methods to this compound and its prospective derivatives can guide rational drug design and materials development.

Future computational studies should include:

Structural and Electronic Analysis: Performing DFT calculations to optimize the geometry and analyze the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com

Reactivity Prediction: Using Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.net This can help in planning derivatization strategies.

QSAR and Molecular Docking: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity. nih.gov Molecular docking simulations can predict the binding affinity and interaction patterns of derivatives with biological targets like enzymes or receptors, guiding the design of more potent agents. nih.govnih.gov

Spectroscopic Prediction: Calculating theoretical vibrational (IR) and NMR spectra to aid in the characterization and structural confirmation of newly synthesized compounds. mdpi.comkbhgroup.in

The table below shows examples of calculated quantum chemical parameters for related benzothiazole derivatives, illustrating the type of data that could be generated for this compound.

| Compound (Related Benzothiazoles) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Benzothiazole Derivative 1 | -6.51 | -1.78 | 4.73 | 3.59 |

| Benzothiazole Derivative 2 | -6.44 | -1.98 | 4.46 | 6.03 |

| Benzothiazole Derivative 3 | -6.33 | -1.79 | 4.54 | 3.10 |

| Benzothiazole Derivative 4 | -6.32 | -1.76 | 4.56 | 3.10 |

| Data derived from computational studies on similar benzothiazole structures for illustrative purposes. mdpi.com |

Integration of this compound into Emerging Fields of Chemical Science

The unique structural and electronic properties of the benzothiazole ring system make it a privileged scaffold not only in medicinal chemistry but also in materials science and chemical biology. nih.govjchemrev.com A key future direction is to leverage the specific features of this compound for novel applications.

Promising areas for integration include:

Functional Materials: Exploring the use of its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic solar cells, and transistors. The electron-deficient nature of the benzothiazole ring is a desirable trait for such applications. diva-portal.org

Chemical Sensors and Probes: Designing derivatives where the hydrazine or benzothiazole moiety can selectively bind to specific analytes (e.g., metal ions, anions, or biomolecules), leading to a measurable change in fluorescence or color.

Polymer Chemistry: Utilizing the hydrazine group as a reactive site for polymerization reactions, leading to the creation of novel polymers with incorporated benzothiazole units, potentially endowing them with unique thermal, electronic, or biological properties.

Supramolecular Chemistry: Using the hydrogen bonding capabilities of the hydrazine group and the π-system of the benzothiazole core to construct complex supramolecular architectures, such as gels, liquid crystals, or metal-organic frameworks (MOFs).

Unveiling Novel Mechanistic Insights for Diverse Applications

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, detailed mechanistic studies can provide invaluable insights into its reactivity and the function of its derivatives.

Future research should aim to:

Elucidate Reaction Pathways: Combine experimental studies (e.g., kinetic analysis, isolation of intermediates) with computational modeling (e.g., transition state theory) to map out the detailed pathways of key derivatization reactions.

Spectroscopic Interrogation: Employ advanced spectroscopic techniques, such as in-situ IR or NMR, to monitor reactions in real-time and identify transient intermediates that provide clues about the reaction mechanism.

Crystallographic Analysis: Obtain single-crystal X-ray structures of the parent compound and its key derivatives to precisely determine their three-dimensional geometry, conformation, and intermolecular interactions, such as hydrogen bonding patterns. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the molecule and correlate these changes with its biological or material properties. nih.gov This provides empirical data that, when combined with mechanistic understanding, allows for more predictable and rational design of new functional molecules.

By pursuing these avenues of research, the scientific community can transform this compound from a simple heterocyclic compound into a versatile platform for innovation across the chemical sciences.

Q & A

Q. Methodological Answer :

- Chromatography : Use TLC (silica gel, ethyl acetate/hexane mobile phase) to monitor reaction progress and confirm single-spot purity .

- Spectroscopy : Validate structure via IR (N–H stretching at ~3300 cm⁻¹, C=N/C–S bands at 1600–1500 cm⁻¹) and NMR (¹H NMR: δ 2.4 ppm for methyl, δ 6.8–7.5 ppm for aromatic protons) .

- Elemental Analysis : Compare experimental C, H, N, S content with theoretical values (e.g., C₈H₉N₃S: C 53.61%, H 5.03%, N 23.46%, S 17.90%) .

Advanced: How can structural contradictions in crystallographic data be resolved during characterization?

Q. Methodological Answer :

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve discrepancies in bond lengths, angles, or hydrogen bonding patterns. Validate data against high-resolution datasets .

- Hydrogen Bonding Analysis : For co-crystals (e.g., with octanedioic acid), analyze O–H···N and N–H···O interactions to confirm 3D packing. Asymmetric units should align with non-covalent interaction maps .

- Twinned Data Handling : For macromolecular applications, employ SHELXE for experimental phasing and validate with cross-validation (R-free) metrics .

Advanced: What strategies enhance the bioactivity of this compound derivatives?

Q. Methodological Answer :

- Substituent Introduction : Modify the hydrazine group to form hydrazones (e.g., with substituted acetophenones) or introduce electron-withdrawing groups (e.g., –NO₂, –Cl) to improve antimicrobial or anticancer activity .

- Co-crystallization : Co-crystallize with flexible aliphatic acids (e.g., octanedioic acid) to enhance hydrogen-bonding networks, potentially improving solubility and binding affinity .

- Metal Complexation : Utilize the benzothiazole N and S atoms to coordinate transition metals (e.g., Cu²⁺, Zn²⁺), which may amplify redox activity .

Advanced: How can biological activity be systematically evaluated for this compound?

Q. Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values with controls .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase for antimicrobial activity). Validate poses with molecular dynamics simulations .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

Q. Methodological Answer :

- Methoxy Substitution : Adding –OCH₃ at position 6 (as in 6-methoxy analogs) enhances π-stacking with DNA/RNA, improving intercalation-based activity .

- Hydrazone Derivatives : Arylidene hydrazones (e.g., with 4-methoxyacetophenone) increase planarity, enhancing cytotoxicity via topoisomerase inhibition .

- Comparative Analysis : Benchmark against analogs (e.g., 6-nitro or 6-fluoro derivatives) to quantify electronic effects on redox potential and bioactivity .

Basic: What analytical techniques are critical for characterizing derivatives?

Q. Methodological Answer :

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding motifs (e.g., trimer formation in co-crystals with octanedioic acid) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 180 for C₈H₉N₃S) and detect fragmentation patterns .

- Thermal Analysis : Use DSC/TGA to determine decomposition points (e.g., dec. >260°C for hydrazine hydrochloride derivatives) .

Advanced: How can synthetic by-products be minimized during scale-up?

Q. Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. ethanol) to reduce side reactions. Catalytic acetic acid (2–3 drops) improves hydrazone formation .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate target compounds .

- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.